TXS-8
Description
TXS-8 is a small-molecule compound identified as a selective binder of the proteasomal subunit Rpn-6, a component of the 19S regulatory particle of the 26S proteasome . It was developed to address limitations in existing proteasome inhibitors, which target enzymatic subunits and face challenges like drug resistance in cancers such as multiple myeloma. This compound exhibits cytotoxicity in Rpn-6-overexpressing cancer cells (e.g., Ramos B-cells, MM.1R) at concentrations of 13–50 μM, depending on the cell line . Its mechanism involves binding to Rpn-6, as demonstrated through pull-down assays and fluorescence polarization (FP) studies .
Key applications of this compound include:
- Proteasome Activity Modulation: Used in FRET peptide assays to measure proteasome activity via Δ RFU/min calculations .
- Chemical Probe Development: Modified with diazirine-biotin tags for proteomic pull-down assays to study Rpn-6 interactions .
- Structural Studies: Synthesized with FP tags (e.g., this compound-FP) to evaluate binding affinities .
Properties
Molecular Formula |
C34H44N4O4 |
|---|---|
Molecular Weight |
572.75 |
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(N-(4-(tert-butyl)benzyl)-2-((2-ethoxybenzyl)amino)acetamido)-N-(2-methylbenzyl)acetamide |
InChI |
InChI=1S/C34H44N4O4/c1-6-42-30-14-10-9-12-27(30)19-36-20-32(40)37(21-26-15-17-29(18-16-26)34(3,4)5)24-33(41)38(23-31(35)39)22-28-13-8-7-11-25(28)2/h7-18,36H,6,19-24H2,1-5H3,(H2,35,39) |
InChI Key |
WHVMZAQYGTWVOX-UHFFFAOYSA-N |
SMILES |
NC(CN(CC1=CC=CC=C1C)C(CN(CC2=CC=C(C(C)(C)C)C=C2)C(CNCC3=CC=CC=C3OCC)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TXS-8; TXS 8; TXS8; |
Origin of Product |
United States |
Comparison with Similar Compounds
TXS-8 vs. TXS-14
TXS-14 is a structural analog of this compound, sharing a peptoid backbone but differing in functional groups.
Key Findings :
This compound vs. TXS-32-FP and TXS-33-FP
TXS-32-FP and TXS-33-FP are fluorescently tagged derivatives of this compound, modified with additional amine groups for enhanced detection .
Key Findings :
This compound vs. PROTAC Derivatives
This compound was converted into proteolysis-targeting chimeras (PROTACs) to degrade Rpn-6.
Comparison Highlights :
- Mechanism : PROTACs recruit E3 ligases to tag Rpn-6 for degradation, whereas this compound only binds Rpn-6 .
- Efficacy : PROTACs underperformed compared to this compound, likely due to poor cellular permeability or inefficient ternary complex formation .
Data Tables
Table 1: Toxicity of this compound in NCI-60 Cell Lines
| Cell Line | IC50 (μM) | Rpn-6 Expression Level |
|---|---|---|
| Ramos B-cells | 13 | High |
| MM.1R | 13 | High |
| HEK293T | 50 | Moderate |
| Normal Fibroblasts | >100 | Low |
Table 2: FRET Peptide Assay Results
| Compound | Concentration (μM) | Δ RFU/min | Inhibition (%) |
|---|---|---|---|
| This compound | 50 | 120 ± 15 | 0 |
| TXS-14 | 50 | 115 ± 20 | 0 |
| Bortezomib | 0.1 | 30 ± 5 | 75 |
Discussion
- Selectivity: this compound’s Rpn-6 selectivity distinguishes it from non-specific proteasome inhibitors like bortezomib .
- Structural Insights : Modifications (e.g., FP tags, diazirine-biotin) confirm this compound’s versatility as a chemical probe .
- Limitations : Lack of proteasome inhibition and PROTAC inefficiency highlight the need for further optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
